TP-0903

概要

説明

デュベルマニブは、TP-0903としても知られており、チロシンキナーゼAXLの阻害剤として機能するベンゼンスルホンアミド化合物です。AXLは、TYRO3とMERTKを含む、TAMファミリーの受容体型チロシンキナーゼのメンバーです。 デュベルマニブは、癌細胞におけるAXLのGAS6媒介活性化を防ぐ可能性を示しており、特に以前治療を受けた慢性リンパ性白血病の患者における癌治療の有望な候補となっています。 .

準備方法

デュベルマニブの合成には、主要な中間体の形成と最終的なカップリング反応など、いくつかの工程が含まれます。合成経路には、一般的に、ベンゼンスルホンアミド誘導体とさまざまな反応条件を用いて、所望の生成物を得ることが含まれます。 デュベルマニブの工業生産方法は、有害な試薬や条件の使用を最小限に抑えながら、収率と純度を最適化するように設計されています。 .

化学反応の分析

デュベルマニブは、次のようないくつかのタイプの化学反応を起こします。

酸化: この反応は、デュベルマニブへの酸素の付加または水素の除去を含み、酸化生成物の形成につながります。

還元: この反応は、デュベルマニブへの水素の付加または酸素の除去を含み、還元生成物の形成につながります。

置換: この反応は、デュベルマニブの官能基を別の官能基に置き換えることを含み、置換生成物の形成につながります。

これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒が含まれます。これらは置換反応を促進します。 これらの反応から生成される主要な生成物には、デュベルマニブのヒドロキシル化、脱メチル化、脱塩素化誘導体があります。 .

科学研究への応用

デュベルマニブは、次のような幅広い科学研究への応用があります。

化学: デュベルマニブは、ベンゼンスルホンアミド誘導体の反応性と安定性を研究するためのモデル化合物として使用されます。

生物学: デュベルマニブは、増殖、移動、生存などの細胞プロセスにおけるAXLの役割を調査するために使用されます。

医学: デュベルマニブは、慢性リンパ性白血病や固形腫瘍など、さまざまな癌の治療の可能性について臨床試験で研究されています。

科学的研究の応用

Efficacy Against Drug Resistance

Recent studies have demonstrated that TP-0903 exhibits potent activity against drug-resistant models of AML. Specifically, it has shown effectiveness against:

- FLT3 Mutant AML : this compound was active in models harboring FLT3 mutations, including the F691L gatekeeper mutation, which is known for conferring resistance to other therapies .

- Co-occurring Mutations : The compound has demonstrated efficacy against AML cells with recurrent mutations such as IDH2 and NRAS .

Preclinical Findings

In vitro studies indicated that this compound inhibited cell viability and induced apoptosis in multiple TP53 mutant AML cell lines at nanomolar concentrations. Key findings include:

- Induction of Apoptosis : Significant apoptosis was observed in treated cells compared to controls .

- Combination Therapy : The combination of this compound with decitabine improved survival rates in xenograft models, suggesting a synergistic effect .

Case Study: Xenograft Models

A study involving NCG mice injected with HL-60 cells showed that treatment with this compound significantly prolonged median survival compared to control groups. The results are summarized in Table 1.

| Treatment | Median Survival (Days) |

|---|---|

| Vehicle | 46 |

| This compound | 63 |

| Decitabine | 55 |

| This compound + Decitabine | 75 |

Phase 1b Clinical Trials

This compound is currently undergoing clinical trials targeting advanced solid tumors. Preliminary results indicate:

- Safety and Tolerability : Early trials have established a favorable safety profile for this compound when administered to patients with advanced malignancies .

- Efficacy in Combination Therapies : The agent has shown promise when combined with immune checkpoint inhibitors, enhancing therapeutic responses .

Case Study: Metastatic Breast Cancer

In a preclinical model of metastatic breast cancer, this compound exhibited the ability to reduce tumor aggressiveness and alter macrophage polarization. This effect was associated with reduced inflammatory responses within the tumor microenvironment .

作用機序

デュベルマニブは、AXLのチロシンキナーゼ活性を阻害することで効果を発揮します。この阻害は、癌細胞の増殖、移動、生存を促進する下流のシグナル伝達経路の活性化を防ぎます。具体的には、デュベルマニブは上皮間葉転換(EMT)を阻害します。EMTは、癌の転移にとって重要なプロセスです。 デュベルマニブの作用機序に含まれる分子標的および経路には、PI3K/AKT、MAPK/ERK、およびSTAT3経路があります。 .

生物活性

TP-0903 is a novel small molecule initially developed as an AXL kinase inhibitor. It has shown promising results in preclinical studies, particularly in the treatment of various cancers, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), invasive breast cancer, and neuroblastoma. This compound is currently undergoing clinical trials to evaluate its efficacy and safety in human subjects.

This compound exhibits its biological activity primarily through the inhibition of multiple kinases, which play critical roles in cell signaling pathways associated with cancer progression. Specifically, it targets receptor tyrosine kinases and intracellular kinases involved in the STAT, AKT, and ERK signaling pathways. This multi-targeted approach allows this compound to exert anti-cancer effects by:

- Inhibiting cell proliferation : this compound has demonstrated significant cytotoxicity against various cancer cell lines.

- Promoting differentiation : In AML models, this compound induces differentiation of leukemic cells, which is a desirable therapeutic outcome.

- Reversing epithelial-mesenchymal transition (EMT) : Studies indicate that this compound can reverse the mesenchymal phenotype in cancer cells, which is associated with increased invasiveness and metastasis .

Activity Against Acute Myeloid Leukemia (AML)

This compound has been extensively studied in preclinical models of AML, particularly those resistant to standard therapies. Key findings include:

- Potency : The compound showed IC50 values ranging from 16 to 21 nM across various FLT3-mutated AML cell lines, indicating strong inhibitory activity .

- Comparative Efficacy : In viability assays, this compound was found to be more effective than other tyrosine kinase inhibitors (TKIs) like gilteritinib and midostaurin, achieving greater than 8-fold potency in certain models .

Table 1: Comparative IC50 Values of this compound vs. Other TKIs in AML Models

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| This compound | 16 - 21 | FLT3-mutated AML |

| Gilteritinib | >100 | FLT3-mutated AML |

| Midostaurin | >100 | FLT3-mutated AML |

Case Studies and Clinical Trials

This compound is currently being evaluated in clinical settings:

- First-in-Human Study : A clinical trial (NCT02729298) is assessing the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results suggest that it may be well-tolerated with promising antitumor activity .

- Phase 1/2 Study in CLL : Another ongoing trial (NCT03572634) focuses on patients with previously treated CLL, aiming to establish the therapeutic potential of this compound in this context .

In Vivo Studies

In vivo studies using murine models have further confirmed the effectiveness of this compound against drug-resistant AML. For instance:

- In a primary transplantation model of FLT3-mutated AML, this compound significantly inhibited tumor growth and improved survival rates compared to control groups .

Summary of Findings

The biological activity of this compound highlights its potential as a multi-targeted therapeutic agent in oncology. Its ability to inhibit key signaling pathways involved in cancer progression, coupled with its efficacy against drug-resistant cancer models, positions it as a promising candidate for further clinical development.

特性

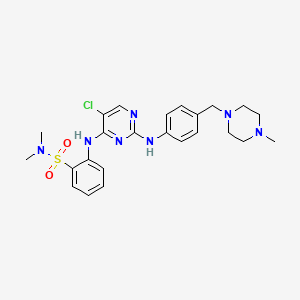

IUPAC Name |

2-[[5-chloro-2-[4-[(4-methylpiperazin-1-yl)methyl]anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O2S/c1-30(2)35(33,34)22-7-5-4-6-21(22)28-23-20(25)16-26-24(29-23)27-19-10-8-18(9-11-19)17-32-14-12-31(3)13-15-32/h4-11,16H,12-15,17H2,1-3H3,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAALFPUEOYPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341200-45-0 | |

| Record name | Dubermatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341200450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dubermatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DUBERMATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D65TV20J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of TP-0903?

A1: this compound is a potent and selective inhibitor of the AXL receptor tyrosine kinase (AXL-RTK). [] It binds to AXL and prevents its activation by its ligand, GAS6. This, in turn, blocks AXL-mediated signal transduction pathways involved in tumor cell proliferation, survival, invasion, and metastasis. []

Q2: How does this compound affect the epithelial-mesenchymal transition (EMT)?

A2: this compound has been shown to reverse the mesenchymal phenotype in multiple cancer models. [] This is achieved by inhibiting AXL signaling, which plays a role in promoting the mesenchymal phenotype and suppressing retinoic acid (RA) signaling. [, ] this compound's induction of RA biosynthesis triggers a cascade that reverses EMT, causing cells to revert to a more differentiated state. []

Q3: How does this compound impact the tumor microenvironment?

A3: this compound has been shown to modulate the tumor microenvironment (TME) in several ways:

- Reduced M2 Macrophage Polarization: this compound treatment has been shown to decrease the expression of CD163/CD206 and CCL17/CCL18, markers of M2 macrophages, suggesting it inhibits the polarization of monocytes to M2 macrophages. [, ]

- Enhanced T cell Function: this compound polarizes T cells into a Th1 phenotype, downregulates inhibitory receptors on activated T cells, and reduces the production of cytokines associated with cytokine release syndrome (CRS). [, ]

- Increased Cytotoxic T cell Infiltration: Studies show that this compound treatment, especially in combination with TBK1 inhibition, leads to a higher population of functional cytotoxic T cells (GranzymeB+CD3+CD8+) within the tumor. [, ]

- Upregulation of Immune Activation Genes: Gene expression analysis of tumors from this compound-treated animals showed upregulation of pro-inflammatory and immune activation genes compared to controls, indicating an immunostimulatory effect. []

Q4: What are the downstream signaling pathways affected by this compound?

A4: this compound affects several downstream signaling pathways, including:

- PI3K/AKT: Axl inhibition by this compound reduces phosphorylation of AKT, a key downstream effector of AXL signaling. [, ]

- Src: this compound treatment leads to a reduction in Src phosphorylation, another important signaling molecule downstream of AXL. []

- FOXO3a/BIM: this compound-mediated AXL inhibition activates the transcription factor FOXO3a, leading to the upregulation of the pro-apoptotic protein BIM. []

- Wnt/β-catenin: In colorectal cancer models, this compound treatment downregulated Axin2, a Wnt/β-catenin regulated gene, suggesting inhibition of this pathway. []

- TGFβ-Hippo: this compound disrupts the transcriptional complexes formed by SMAD2/3, SMAD4, YAP1, and TAZ, affecting TGFβ-Hippo signaling and ultimately impacting EMT. [, ]

Q5: How does this compound affect apoptosis in cancer cells?

A5: this compound induces apoptosis in cancer cells through several mechanisms, including:

- Downregulation of Anti-Apoptotic Proteins: this compound treatment reduces the expression of anti-apoptotic proteins such as Mcl-1, Bcl-2, and XIAP. [, ]

- Upregulation of Pro-Apoptotic Proteins: this compound activates the FOXO3a transcription factor, leading to increased expression of the pro-apoptotic protein BIM. []

- Induction of DNA Damage: In TP53-mutant AML cells, this compound upregulates pChk1/2 and pH2AX, suggesting the induction of DNA damage. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。